Menthone-d3
Description
Enantioselective Deuteration Strategies
The enantioselective installation of deuterium (B1214612) is a significant area of synthetic chemistry, crucial for creating chiral deuterated compounds nih.govrsc.org. While specific literature detailing the enantioselective synthesis of Menthone-d3 is not prevalent, strategies applied to other cyclic ketones are highly relevant. These methods aim to control the stereochemistry of the carbon-deuterium bond formation.
Catalytic asymmetric deuteration is a primary approach. This can involve:
Chiral Metal Catalysts: Transition metal complexes, such as those based on palladium, copper, or cobalt, combined with chiral ligands can mediate enantioselective deuteration reactions on prochiral ketones rsc.orgresearchgate.net.
Organocatalysis: Chiral organic molecules, such as amines or phosphoric acids, can catalyze the enantioselective deuteration of ketones, often using D₂O as the deuterium source rsc.org.
Biocatalysis: Enzymes, particularly NADH-dependent reductases, offer exceptional stereo- and isotopic selectivity. These biocatalysts can perform reductive deuteration of C=O, C=C, or C=N bonds using D₂O as an inexpensive and abundant source of deuterium under mild reaction conditions nih.gov. This approach is highly applicable for producing enantiomerically pure deuterated products.
These strategies allow for the precise placement of deuterium atoms, creating specific chiral centers which are valuable in mechanistic studies and the development of chiral drugs nih.govrsc.org.
Structure
3D Structure
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
157.27 g/mol |
IUPAC Name |
2,2,6-trideuterio-3-methyl-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/i6D2,9D |
InChI Key |
NFLGAXVYCFJBMK-JGRCALCDSA-N |
Isomeric SMILES |
[2H]C1(C(CCC(C1=O)([2H])C(C)C)C)[2H] |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)C |
Origin of Product |
United States |
Assessment of Isotopic Purity and Enrichment
Analytical Techniques for Deuterium Content Determination
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a powerful tool for determining isotopic purity nih.govresearchgate.net. The technique works by separating and detecting ions based on their mass-to-charge ratio with high accuracy. For a deuterated compound like this compound, HRMS can distinguish between the different isotopologues (e.g., molecules containing zero, one, two, three, or more deuterium atoms). By integrating the ion signals for each isotopologue, the isotopic enrichment can be calculated accurately rsc.orgrsc.org. ESI-HRMS is noted for its speed, high sensitivity, and very low sample consumption researchgate.net.
The table below illustrates typical isotopic purity results for various deuterated compounds as determined by mass spectrometry, showcasing the precision of this technique.
| Compound | Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d₂) | 94.7 |
| Tamsulosin-d₄ (TAM-d₄) | 99.5 |
| Oxybutynin-d₅ (OXY-d₅) | 98.8 |
| Eplerenone-d₃ (EPL-d₃) | 99.9 |
| Propafenone-d₇ (PRO-d₇) | 96.5 |
| Data derived from studies evaluating isotopic enrichment using HR-MS. All samples were run in triplicate with reproducible results rsc.orgrsc.org. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides crucial information on the structural integrity of the molecule and the specific location of the deuterium labels rsc.orgrsc.orggoogle.com. Both proton (¹H) NMR and deuterium (²H) NMR can be utilized.
¹H NMR: In a highly deuterated compound, the signals from the remaining protons are observed. The integration of these signals relative to an internal standard can help quantify the extent of deuteration. However, for compounds with very high isotopic enrichment (>98 atom% D), the residual proton signals become very weak, making ¹H NMR less effective for precise quantification sigmaaldrich.com.
²H NMR (Deuteron NMR): This technique directly observes the deuterium nuclei. It is a highly effective alternative for verifying the effectiveness of deuteration and determining enrichment in highly labeled compounds sigmaaldrich.comwikipedia.org. A deuterated compound will show a strong peak in the ²H NMR spectrum at a chemical shift similar to its proton analogue sigmaaldrich.comwikipedia.org. Since the natural abundance of deuterium is very low (0.016%), samples must be isotopically enriched to obtain a strong signal wikipedia.org.
The following table compares key properties of proton and deuteron nuclei relevant to NMR spectroscopy.
| Property | Proton (¹H) | Deuteron (²H or D) |
| Natural Abundance | 99.985% | 0.015% |
| Spin Quantum Number | ½ | 1 |
| Resonance Frequency (at 9.4 T) | 399.939 MHz | 61.393 MHz |
| Magnetogyric Ratio (γ) | 26.7519 x 10⁷ rad T⁻¹ s⁻¹ | 4.1066 x 10⁷ rad T⁻¹ s⁻¹ |
| This data highlights the fundamental differences that make each NMR technique suitable for different analytical purposes in the context of deuterated compounds sigmaaldrich.com. |
Advanced Spectroscopic Characterization of Menthone D3
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems
NMR spectroscopy provides unparalleled insight into the molecular structure of deuterium-labeled compounds. By analyzing the magnetic properties of atomic nuclei, various NMR experiments can confirm the location of the deuterium (B1214612) labels, assess the purity of the sample, and provide detailed information about the compound's stereochemistry and conformation.
Deuterium NMR (²H or D NMR) is a direct method to observe the deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects the deuterium atoms, making it an unequivocal tool for confirming successful isotopic labeling. wikipedia.org For Menthone-d3, which is labeled at the C-2 and C-6 positions, the ²H NMR spectrum is expected to show distinct signals corresponding to these deuterons.
The chemical shift (δ) in ²H NMR is nearly identical to that in ¹H NMR for the same position, allowing for straightforward spectral interpretation. wikipedia.org The presence of a signal in the region characteristic of protons alpha to a carbonyl group would confirm the site-specific incorporation of deuterium at the intended positions. The integration of these signals can also provide a quantitative measure of the deuterium enrichment at each site.
Table 1: Expected ²H NMR Data for this compound
| Position | Expected Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| C-2 (D) | ~2.1 - 2.6 | Singlet |
| C-6 (D₂) | ~2.0 - 2.4 | Singlet |
Note: Data are hypothetical based on typical chemical shifts for similar structures. The solvent is assumed to be CHCl₃.
Proton NMR (¹H NMR) serves a dual purpose in the analysis of this compound: it quantifies the degree of deuteration by detecting any residual (unreplaced) protons, and it helps in confirming the stereochemical integrity of the molecule. scbt.com In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C-2 and C-6 positions should be significantly diminished or absent. rsc.org The percentage of deuterium incorporation can be accurately determined by comparing the integrals of the residual proton signals at the labeled sites to the integrals of other protons in the molecule, such as the methyl or isopropyl protons. rsc.org
Furthermore, the coupling constants (J-values) between the remaining protons are crucial for confirming the stereochemistry. For example, the large trans-diaxial coupling constant observed between the proton at C-4 and the proton at C-5 helps to establish the chair conformation of the cyclohexane (B81311) ring and the relative orientation of the substituents. The stereochemical relationship between the isopropyl group at C-2 and the methyl group at C-5, which defines menthone, remains observable through the couplings of the remaining protons. researchgate.net
Table 2: Comparison of ¹H NMR Data for Menthone and Expected Data for this compound
| Proton Position | Menthone Chemical Shift (δ) in ppm | Expected this compound Chemical Shift (δ) in ppm | Key Observation |
|---|---|---|---|
| H-2 | ~2.1 - 2.6 | Signal absent/greatly reduced | Confirms deuteration at C-2 |
| H-3 | ~1.3 - 2.1 | ~1.3 - 2.1 | Unchanged |
| H-4 | ~2.0 - 2.3 | ~2.0 - 2.3 | Unchanged, coupling confirms stereochemistry |
| H-5 (CH-CH₃) | ~1.0 - 1.8 | ~1.0 - 1.8 | Unchanged |
| H-6 | ~2.0 - 2.4 | Signal absent/greatly reduced | Confirms deuteration at C-6 |
| H-7 (CH-(CH₃)₂) | ~2.8 - 3.1 | ~2.8 - 3.1 | Unchanged |
| H-8 (CH₃) | ~0.9 - 1.1 | ~0.9 - 1.1 | Unchanged |
| H-9, H-10 (CH(CH₃)₂) | ~0.8 - 1.0 | ~0.8 - 1.0 | Unchanged |
Note: Chemical shift ranges are approximate and based on typical values for menthone.
Table 3: Comparison of ¹³C NMR Data for Menthone and Expected Data for this compound
| Carbon Position | Menthone Chemical Shift (δ) in ppm | Expected this compound Chemical Shift (δ) in ppm | Expected Multiplicity (due to C-D coupling) |
|---|---|---|---|
| C-1 (C=O) | ~212 | ~212 | Singlet |
| C-2 | ~57 | Slightly upfield of 57 | Triplet |
| C-3 | ~34 | ~34 | Singlet |
| C-4 | ~45 | ~45 | Singlet |
| C-5 | ~32 | ~32 | Singlet |
| C-6 | ~50 | Slightly upfield of 50 | Quintet |
| C-7 (CH-(CH₃)₂) | ~27 | ~27 | Singlet |
| C-8 (CH₃) | ~22 | ~22 | Singlet |
| C-9, C-10 (CH(CH₃)₂) | ~19, ~21 | ~19, ~21 | Singlets |
Note: Chemical shift values are approximate and based on known data for menthone and related terpenes. chemicalbook.comoc-praktikum.de
Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning all proton and carbon signals and for probing the three-dimensional structure of this compound. scbt.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar coupling between neighboring protons. In this compound, this would be used to trace the connectivity of the remaining protons in the cyclohexane ring and the isopropyl group, confirming the structural backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It provides an unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. For this compound, a NOESY or ROESY spectrum could be used to confirm the trans relationship between the methyl and isopropyl groups by observing the spatial proximity between the protons of these groups and specific protons on the cyclohexane ring, which is characteristic of the menthone configuration. mpg.deresearchgate.net
Mass Spectrometry (MS) Applications in Deuterated Compound Analysis
Mass spectrometry is a fundamental technique for analyzing isotopically labeled compounds, providing precise information on molecular weight and elemental composition. nih.gov
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound. thermofisher.com HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
For this compound, HRMS would be used to measure the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). This experimental value is then compared to the theoretical exact mass calculated from the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and deuterium (²H). A close match between the experimental and theoretical masses (typically within 5 ppm) provides unambiguous confirmation of the molecular formula C₁₀H₁₅D₃O, thereby verifying the incorporation of exactly three deuterium atoms. scbt.comalentris.org
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅D₃O |
| Theoretical Exact Mass | 157.15458 u |
| Expected Experimental Mass | ~157.1546 u (± 5 ppm) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the context of this compound, MS/MS can provide valuable insights into its fragmentation pathways, which are crucial for its unambiguous identification and structural characterization. While specific MS/MS fragmentation data for this compound is not extensively detailed in the provided search results, the principles of fragmentation for similar deuterated compounds and ketones can be applied to predict its behavior.
Predicted Fragmentation Pathways for this compound:
Drawing parallels from studies on other deuterated ketones and organic molecules, several fragmentation pathways can be postulated for this compound. wvu.eduwvu.edu These pathways often involve charge-directed and charge-remote fragmentation mechanisms. nih.gov
Loss of the Isopropyl Group: A common fragmentation pathway for menthone and related structures involves the cleavage of the isopropyl group. For this compound, this would result in a neutral loss of a deuterated propylene (B89431) or isopropyl radical, depending on the fragmentation mechanism.
Ring Cleavage: The cyclohexanone (B45756) ring can undergo cleavage through various pathways, such as retro-Diels-Alder reactions, leading to the formation of characteristic fragment ions. The masses of these fragments would be shifted by the presence of the three deuterium atoms.
Loss of Small Neutral Molecules: Fragmentation could also proceed through the loss of small, stable neutral molecules like CO (carbon monoxide) or C2H4 (ethylene), with the corresponding masses adjusted for any deuterium atoms involved. wvu.edu
The exact fragmentation pattern and the relative abundance of the product ions would depend on the collision energy and the specific isomer of this compound being analyzed. researchgate.net High-resolution mass spectrometry (HRMS) coupled with MS/MS would be instrumental in determining the elemental composition of the fragment ions, further aiding in the elucidation of the fragmentation pathways. researchgate.net Isotopic labeling studies, such as those involving this compound, are invaluable for understanding complex fragmentation mechanisms. wvu.edu
Isotope Ratio Mass Spectrometry for Quantitative Purity Assessment
Isotope Ratio Mass Spectrometry (IRMS) is a specialized mass spectrometry technique that measures the relative abundance of isotopes in a given sample with very high precision. While traditionally used for determining natural isotopic abundances, its principles are highly relevant for the quantitative purity assessment of isotopically labeled compounds like this compound. However, for the specific application of determining the isotopic enrichment of synthesized deuterated compounds, high-resolution mass spectrometry (HRMS) is more commonly employed. rsc.orgnih.gov
The primary goal in the purity assessment of this compound is to determine the percentage of molecules that have been successfully labeled with three deuterium atoms (d3), as well as to quantify the presence of molecules with fewer (d0, d1, d2) or more deuterium atoms. This is crucial for applications where a high degree of isotopic enrichment is required.
Methodology using High-Resolution Mass Spectrometry:
A common strategy involves using techniques like liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS). rsc.org
Full Scan Mass Spectrum: A full scan mass spectrum of the this compound sample is acquired. This spectrum will show a cluster of peaks corresponding to the different isotopologues of the molecule (M+H)+.
Isotopic Ion Extraction and Integration: The peaks corresponding to the unlabeled menthone (d0) and the various deuterated forms (d1, d2, d3, etc.) are identified and their peak areas are integrated.
Calculation of Isotopic Purity: The isotopic purity is calculated based on the relative abundances of these integrated peak areas. nih.gov
The formula for calculating the percent isotopic purity for the d3 species would be:
% Isotopic Purity (d3) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3) + ...)] * 100
This method is rapid, highly sensitive, and requires minimal sample consumption. nih.gov It provides a detailed profile of the isotopic distribution in the sample, which is essential for quality control. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used in conjunction with mass spectrometry to confirm the structural integrity and the positions of the deuterium labels. rsc.orgnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. For this compound, these techniques can provide detailed information about its molecular structure and the changes induced by isotopic substitution.
Infrared (IR) Spectroscopy:
The IR spectrum of (-)-menthone (B42992) shows characteristic strong C-H stretching vibrations at approximately 2953 cm⁻¹, 2926 cm⁻¹, and 2869 cm⁻¹. researchgate.net A strong carbonyl (C=O) stretching band is observed around 1706 cm⁻¹. researchgate.netresearchgate.net
In this compound, the introduction of three deuterium atoms in place of hydrogen atoms on the methyl group will lead to noticeable changes in the IR spectrum. The most significant change is expected in the C-H stretching region. The C-D stretching vibrations will appear at a lower frequency (wavenumber) compared to the C-H stretches due to the heavier mass of deuterium. This shift can be approximated using the following relationship:
ν(C-D) ≈ ν(C-H) / √2
Therefore, new bands corresponding to C-D stretches are expected to appear in the region of approximately 2100-2200 cm⁻¹. The intensity and exact position of these bands will depend on the specific vibrational modes. The C=O stretching frequency is not expected to be significantly affected by this specific deuteration, as it is distant from the site of isotopic substitution.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman activity differ from those for IR activity, meaning that some vibrational modes may be more prominent in one technique than the other. For this compound, Raman spectroscopy would also be sensitive to the C-D stretching vibrations. The C-H and C-D bands in the Raman spectra of deuterated microbial cells have been used to estimate the degree of deuteration. nih.gov This suggests that a similar quantitative analysis could potentially be applied to this compound.
Resonance Raman spectroscopy could also be explored, particularly if this compound is derivatized to contain a suitable chromophore, to enhance the signals of specific vibrational modes. nih.gov
Microwave Spectroscopy for Gas-Phase Conformational Analysis
Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. It is exceptionally well-suited for determining the precise molecular structure and exploring the conformational landscape of molecules like menthone. frontiersin.orgmpg.denih.gov
A study using broadband Fourier-transform microwave spectroscopy in the frequency range of 2–8.5 GHz has been conducted on menthone and its diastereomer isomenthone. frontiersin.orgmpg.dedesy.de This study revealed the presence of three distinct conformations of menthone under the cold conditions of a molecular jet. frontiersin.orgmpg.denih.gov The cyclohexane ring in all three observed conformers is in a chair configuration with both the isopropyl and methyl substituents in equatorial orientations. frontiersin.org The observed conformational flexibility arises from the rotation of the isopropyl group. frontiersin.org
While this study was performed on non-deuterated menthone, the findings provide a solid foundation for the analysis of this compound. The introduction of three deuterium atoms is not expected to significantly alter the conformational preferences of the molecule, but it will change its rotational constants.
Rotational Constants and Molecular Structure Determination
The primary data obtained from a microwave spectrum are the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule. These constants are highly sensitive to the mass distribution and geometry of the molecule.
For this compound, the substitution of three hydrogen atoms with deuterium atoms will lead to a predictable change in the moments of inertia and, consequently, the rotational constants. By comparing the experimentally determined rotational constants of this compound with those of the parent molecule, and with theoretical calculations, a very precise determination of the location of the deuterium atoms can be achieved.
The experimental rotational constants for the three observed conformers of non-deuterated menthone are provided in the table below. frontiersin.org
| Conformer | A (MHz) | B (MHz) | C (MHz) |
| Menthone eq-eq A | 1297.5143(11) | 815.15131(69) | 707.03960(56) |
| Menthone eq-eq B | 1459.1834(16) | 739.51373(95) | 650.19835(80) |
| Menthone eq-eq C | 1481.3323(27) | 733.4561(16) | 640.4005(12) |
Table based on experimental data for menthone. frontiersin.org
The determination of the rotational constants for this compound would follow a similar experimental and analytical approach. The slightly altered mass distribution would serve as a sensitive probe of the molecular structure.
Conformational Landscape Exploration
The observation of three distinct conformers for menthone in the gas phase highlights its conformational flexibility. frontiersin.orgmpg.denih.gov These conformers correspond to different rotational positions of the equatorial isopropyl group. frontiersin.org The relative energies and populations of these conformers can be determined from the intensities of their respective rotational transitions in the microwave spectrum.
For this compound, a similar conformational landscape is expected. Microwave spectroscopy would allow for the individual characterization of each conformer of this compound present in the molecular jet. By comparing the experimental rotational constants with those calculated for various possible conformations, the precise geometry of each observed conformer can be established. This provides a detailed picture of the potential energy surface of the molecule. mpg.de
Chiroptical Spectroscopies
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are highly sensitive to the three-dimensional structure of molecules. For a chiral, deuterated ketone like this compound, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can provide valuable stereochemical information.
The introduction of deuterium atoms can have a subtle but measurable effect on the chiroptical properties of a molecule. acs.org This is because the vibrational properties of the molecule are altered by the isotopic substitution, and these vibrations are coupled to the electronic transitions that give rise to the CD and VCD signals.
Studies on other deuterated ketones have shown that the position of deuterium can influence the sign and magnitude of the Cotton effects observed in their CD spectra, in accordance with the octant rule for ketones. acs.org For this compound, where the deuterium atoms are on a methyl group, the effect on the electronic CD spectrum might be small but could be more pronounced in the VCD spectrum, which directly probes the vibrational transitions.
Applications of Menthone D3 in Mechanistic and Analytical Studies
Utility as an Internal Standard in Quantitative Analytical Methodologies
One of the most widespread applications of Menthone-d3 is as an internal standard (IS) in quantitative analysis. In analytical chemistry, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement. Stable isotopically labeled (SIL) compounds, such as this compound, are considered the gold standard for this purpose, especially in mass spectrometry-based methods. scispace.comcrimsonpublishers.com
Mass Spectrometry-Based Quantification (e.g., GC-MS, LC-MS/MS)
In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is an ideal internal standard for the quantification of menthone and related monoterpenes. nih.govnih.gov Because this compound is chemically almost identical to unlabeled menthone, it behaves similarly during sample extraction, derivatization, and chromatographic separation. scispace.com This co-elution is a significant advantage, as it means both the analyte (menthone) and the internal standard (this compound) experience the same conditions, including any matrix effects that might suppress or enhance the ionization process in the mass spectrometer's source. youtube.com
When the sample is analyzed, the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. For quantification, a ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the unknown sample by plotting it against a calibration curve. This isotope-dilution mass spectrometry (IDMS) approach effectively cancels out variations in sample volume, extraction efficiency, and instrument performance, leading to highly reliable and reproducible results. nih.gov The use of a SIL internal standard is particularly crucial for complex matrices like biological fluids or plant extracts, where significant variability can be introduced during sample workup. crimsonpublishers.com
Method Development and Validation Parameters (e.g., linearity, precision, accuracy)
The use of this compound as an internal standard is integral to the development and validation of robust analytical methods for terpenes. Regulatory guidelines require that quantitative assays be validated to ensure they are fit for purpose. Key validation parameters include linearity, precision, and accuracy.
Linearity: This parameter assesses the relationship between the concentration of the analyte and the instrument's response over a specific range. A method is considered linear if the plotted calibration curve of the response ratio (analyte/IS) versus concentration yields a straight line, typically with a coefficient of determination (r²) greater than 0.99. nih.govresearchgate.net
Precision: Precision measures the closeness of repeated measurements of the same sample. It is usually expressed as the relative standard deviation (%RSD). Intra-day precision assesses variability within a single day, while inter-day precision measures it across different days. For bioanalytical methods, a %RSD of less than 15% is generally considered acceptable. nih.gov
Accuracy: Accuracy reflects how close the measured value is to the true value. It is often determined by analyzing quality control samples of known concentrations and calculating the percent recovery. Acceptable accuracy is typically within 85-115% of the nominal value (80-120% at the lower limit of quantification). nih.gov
The following table summarizes typical validation parameters for GC-MS methods developed for quantifying terpenes, where a deuterated internal standard like this compound would be employed.
| Validation Parameter | Typical Acceptance Criteria | Research Finding Example (Terpene Analysis) |
| Linearity (r²) | > 0.99 | r² values > 0.99 for all analyzed terpenes. nih.gov |
| Limit of Detection (LOD) | Method-specific | 0.25 µg/mL for targeted terpenes. nih.govresearchgate.net |
| Limit of Quantification (LOQ) | Method-specific | 0.75 µg/mL for targeted terpenes. nih.govresearchgate.net |
| Precision (%RSD) | < 15% | Repeatability and intermediate precisions ranged from 0.32% to 8.47%. nih.gov |
| Accuracy (% Recovery) | 85% - 115% | Average recoveries were between 95.0% and 105.7%. nih.gov |
Deuterium (B1214612) Labeling in Investigating Reaction Mechanisms
Deuterium labeling is a cornerstone of mechanistic chemistry, allowing researchers to probe the intricate details of reaction pathways. By replacing a hydrogen atom with a deuterium atom at a specific position in a molecule like menthone, scientists can track the fate of that position through a chemical reaction and measure changes in reaction rates.
Kinetic Isotope Effects (KIEs) in Menthone-Related Reactions
The Kinetic Isotope Effect (KIE) is a change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. libretexts.orglibretexts.org Consequently, more energy is required to break a C-D bond, and reactions where this bond is broken in the rate-determining step will proceed more slowly for the deuterated compound. youtube.com This phenomenon, known as a primary KIE, is expressed as the ratio of the rate constants (kH/kD).
For menthone, a KIE study could be used to investigate the mechanism of reactions involving the cleavage of a C-H bond at a carbon adjacent to the carbonyl group (the α-carbon). For example, in a base-catalyzed enolization or an acid-catalyzed reduction of the carbonyl, the removal of an α-proton is often a key step. If a reaction involving this compound (deuterated at an α-position) shows a significant primary KIE (typically kH/kD > 2), it provides strong evidence that the C-H bond at that position is being broken in the rate-limiting step of the reaction. libretexts.orglibretexts.org Conversely, the absence of a significant KIE would suggest that this bond cleavage is not rate-determining.
Tracing Molecular Transformations
Beyond influencing reaction rates, the deuterium atoms in this compound serve as a stable, non-radioactive label for tracing the molecule's path through a sequence of reactions. This is particularly useful in metabolic and biotransformation studies. When this compound is introduced into a biological system (e.g., a plant extract or a microbial culture), its metabolites will retain the deuterium label.
Researchers can then use mass spectrometry to identify these labeled products. For instance, a study on peppermint metabolism used tritium (³H), a radioactive isotope of hydrogen, to label menthone. researchgate.net The study demonstrated that l-[G-³H]-menthone was reduced to the epimeric alcohols l-menthol and d-neomenthol. researchgate.net A similar study using this compound would allow for the same pathway to be traced using non-radioactive methods. By analyzing the mass spectra of the products, scientists can determine which molecules are derived from the initial deuterated substrate, thereby mapping the complete transformation pathway. This technique is invaluable for confirming proposed reaction mechanisms and discovering novel metabolites.
Studies of Biotransformation Pathways (Non-Clinical Focus)
Biotransformation is the process by which organic compounds are chemically modified by living organisms. Menthone, as a natural monoterpene, undergoes extensive biotransformation in plants, insects, and microbial systems. This compound is an essential tool in these studies, primarily for the accurate quantification of the parent compound and its various metabolites.
For example, studies have shown that insects can metabolize menthone through hydroxylation and subsequent oxidation. The larvae of Spodoptera litura have been shown to transform (-)-menthone (B42992) into 7-hydroxymenthone and p-menth-3-on-9-oic acid. nih.gov In another context, research on peppermint has elucidated a complex metabolic network where menthone is a central intermediate, being converted into menthol (B31143), neomenthol, and their respective glucosides. researchgate.netmedchemexpress.com
In all such studies, this compound would be used as an internal standard to quantify the disappearance of the starting material and the appearance of these various products over time. This allows for a detailed kinetic analysis of the metabolic pathways. The following table details some of the known biotransformation products of menthone in different biological systems.
| Organism/System | Menthone Isomer | Transformation Type | Metabolite(s) |
| Spodoptera litura (Insect Larvae) | (-)-Menthone | Hydroxylation, Oxidation | 7-hydroxymenthone, 7-hydroxyneomenthol, p-menth-3-on-9-oic acid |
| Spodoptera litura (Insect Larvae) | (+)-Menthone | Hydroxylation, Oxidation | (+)-7-hydroxymenthone, (+)-7-hydroxyneomenthol, (+)-p-menth-3-on-9-oic acid |
| Mentha piperita (Peppermint) | l-Menthone | Reduction, Glucosylation | d-Neomenthol, (+)-Neomenthyl-β-D-glucoside |
Enzymatic Reduction Pathways (e.g., to neomenthol, hydroxylation)
This compound is instrumental in elucidating the enzymatic reduction and oxidation pathways of menthone. In biological systems, menthone undergoes stereospecific reduction to its corresponding alcohol diastereomers, menthol and neomenthol. Additionally, hydroxylation represents another significant metabolic route.
Studies utilizing isotopically labeled menthone have been fundamental in tracing these conversions. For instance, the metabolism of (-)-menthone has been investigated using human liver microsomes, revealing two primary metabolic products: (+)-neomenthol, resulting from the reduction of the C3-carbonyl group, and 7-hydroxymenthone, a product of oxidation. tandfonline.comnih.gov The use of this compound in such experiments allows for precise quantification of these metabolites, confirming the pathways and determining the rates of formation.
The principal metabolic transformations observed are:
Reduction: The ketone group at C3 is reduced to a hydroxyl group, leading to the formation of neomenthol. This is a major pathway in many biological systems. tandfonline.com
Hydroxylation: Oxidation, typically mediated by cytochrome P450 enzymes, can occur at various positions on the menthone ring. Hydroxylation at the C7 position (on the isopropyl group) to form 7-hydroxymenthone has been identified as a key metabolic step in human liver microsomes. tandfonline.com
Previous research using tritiated l-menthone (l-[G-³H]menthone) has confirmed its reduction to the epimeric alcohols l-menthol and d-neomenthol in peppermint leaves, showcasing the utility of isotopic labeling in tracking these specific metabolic fates. researchgate.net
Role of Specific Enzymes in Menthone Metabolism (e.g., Pulegone Reductase, Menthone:Menthol Reductase)
The metabolic conversion of menthone is governed by specific, stereoselective enzymes. This compound serves as a substrate to probe the activity and specificity of these enzymes.
Pulegone Reductase: While not directly metabolizing menthone, (+)-pulegone reductase is a key enzyme earlier in the biosynthetic pathway. It catalyzes the reduction of (+)-pulegone to produce (-)-menthone and (+)-isomenthone. nih.gov Understanding the kinetics and stereoselectivity of this enzyme is crucial, as it supplies the menthone substrate for subsequent reactions.
Menthone:Menthol/Neomenthol Reductases: In peppermint, the reduction of l-menthone is carried out by two distinct, NADPH-dependent dehydrogenases that exhibit high stereospecificity. researchgate.netnih.govsemanticscholar.org
Menthol Dehydrogenase (or (-)-Menthone:(-)-(3R)-Menthol Reductase): This enzyme primarily reduces (-)-menthone to (-)-menthol.
Neomenthol Dehydrogenase (or (-)-Menthone:(+)-(3S)-Neomenthol Reductase): This enzyme is responsible for the conversion of (-)-menthone to (+)-neomenthol. nih.gov
These two dehydrogenases have been isolated and characterized from peppermint leaves. They are soluble enzymes with similar molecular weights (approximately 35,000 Da) but differ in their pH optima and substrate affinity (Km). nih.gov The use of this compound allows for precise kinetic analysis of these individual enzymatic reactions.
| Enzyme | Substrate | Product(s) | Km for l-menthone | Optimal pH |
| Menthol Dehydrogenase | l-Menthone | l-Menthol | ~2.5 x 10⁻⁴ M | ~7.5 |
| Neomenthol Dehydrogenase | l-Menthone | d-Neomenthol | ~2.2 x 10⁻⁵ M | ~7.6 |
This table presents data based on studies of the non-deuterated l-menthone. nih.gov
In Vitro Metabolic Studies (e.g., with liver microsomes, hairy root cultures)
In vitro systems are essential for studying drug and xenobiotic metabolism in a controlled environment, and this compound is an ideal tool for such analyses.
Liver Microsomes: Human liver microsomes are a standard in vitro model as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many compounds. tandfonline.com A study on the biotransformation of (-)-menthone using human liver microsomes identified the formation of (+)-neomenthol and 7-hydroxymenthone. tandfonline.comnih.gov Kinetic parameters for these transformations were determined, providing insight into the efficiency of each metabolic pathway. This compound is used in these assays as an internal standard for accurate quantification of the parent compound and its metabolites via GC-MS or LC-MS.
Kinetic Data from Human Liver Microsome Study
| Metabolic Conversion | Km | Vmax |
|---|---|---|
| (-)-Menthone to (+)-Neomenthol | 0.37 mM | 4.91 nmol/min/mg protein |
This table presents data from a study of non-deuterated (-)-menthone. tandfonline.comnih.gov
Hairy Root Cultures: Hairy root cultures, induced by the bacterium Agrobacterium rhizogenes, serve as a valuable platform for studying plant-based biotransformations due to their genetic stability and robust enzyme activity. nih.govplantcelltechnology.com While these cultures have been successfully used to biotransform related monoterpenes like menthol into menthyl acetate, specific studies detailing the biotransformation of this compound or menthone in hairy root cultures are not widely reported in the literature. nih.govresearchgate.net However, the known capacity of these cultures for a range of enzymatic reactions, including reductions and oxidations, suggests their potential for metabolizing menthone.
Conformational Dynamics and Chirality Studies
The stereochemistry and three-dimensional shape of this compound are critical to its interaction with chiral environments like enzymes and analytical systems.
Influence of Deuteration on Conformational Preferences
Menthone, as a substituted cyclohexane (B81311), preferentially adopts a chair conformation. Spectroscopic and computational studies have shown that for the most stable conformer of menthone, both the larger isopropyl group and the methyl group occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. proquest.comlibretexts.org The conformational landscape is primarily governed by the rotation of the isopropyl group. frontiersin.orgnih.gov
The substitution of three hydrogen atoms with deuterium to create this compound is not expected to fundamentally alter this preference for the diequatorial chair conformation. However, deuterium substitution can exert subtle secondary isotope effects on conformational equilibria. These effects arise from the differences in the zero-point vibrational energies and the slightly shorter bond length of a C-D bond compared to a C-H bond. In cyclohexane systems, the "A value" (a measure of the energetic preference for an equatorial position) of deuterium is known to be very small, indicating only a minor influence on the ring inversion equilibrium. acs.orgcdnsciencepub.com Therefore, while the fundamental conformational preferences of this compound are the same as menthone, slight perturbations in the conformational energy landscape may exist, which could be significant in high-precision spectroscopic or mechanistic studies.
Chiral Recognition and Enantiomeric Excess Determination Techniques
Menthone possesses two chiral centers, giving rise to four stereoisomers. This compound, as a labeled version of one of these isomers, is subject to the same principles of chiral recognition. This is particularly relevant in its interactions with stereoselective enzymes and in analytical methods designed to separate enantiomers.
Techniques for determining the enantiomeric excess (ee), a measure of chiral purity, are critical in asymmetric synthesis and the analysis of natural products. wikipedia.org Menthone has been used as a model compound to demonstrate the efficacy of such techniques. frontiersin.org For instance, microwave three-wave mixing, a form of rotational spectroscopy, has been applied to determine the excess enantiomers of menthone and isomenthone directly within peppermint oil. researchgate.net
Furthermore, recent advances in analytical chemistry have focused on assigning the absolute configuration of molecules that are chiral solely due to deuterium substitution. nih.gov Techniques like chiral tag molecular rotational resonance (MRR) spectroscopy use noncovalent derivatization to create diastereomeric complexes that can be distinguished, allowing for the determination of absolute configuration and enantiomeric excess of deuterated compounds. nih.gov These powerful methods are directly applicable to the chiral analysis of this compound.
Derivatization and Chemical Modification Studies of this compound
Chemical derivatization is a common strategy in analytical chemistry to enhance the detectability or improve the chromatographic separation of an analyte. For a ketone like this compound, derivatization of the carbonyl group is a primary approach.
A classic method for the characterization of ketones is the reaction with 2,4-dinitrophenylhydrazine (DNPH) to form a 2,4-dinitrophenylhydrazone. This reaction has been applied to menthone in essential oil extracts to facilitate its identification and quantification using UV-Visible spectrophotometry. eajournals.org The resulting hydrazone is a colored, crystalline solid that is easily detectable. This same reaction can be applied to this compound, where the resulting deuterated hydrazone would serve as an excellent standard for quantitative analysis by methods such as LC-MS.
While derivatization of the related compound, menthol, using fluorescent reagents has been developed for enantiomeric analysis by liquid chromatography, similar specific derivatization strategies targeting this compound are less commonly reported. nih.gov However, the established reactivity of the ketone functional group allows for a range of potential chemical modifications should the need arise for specific analytical applications.
Synthesis of Novel Deuterated Menthone Derivatives
The synthesis of deuterated monoterpene ketones, including derivatives of menthone, is crucial for their application in biosynthetic research. nih.govacs.org These labeled compounds act as precursors that can be introduced into biological systems, such as Mentha species (peppermint), to elucidate the complex pathways of terpenoid biosynthesis. acs.org
One key area of research has been the synthesis of regioselectively deuterated isotopomers of menthone. For instance, d₅- and d₈-stereoisomers of menthone and its related compound, isomenthone, have been successfully synthesized. nih.govacs.org The ability to create these specific isotopomers is essential for detailed mechanistic studies, as the position of the deuterium label can provide precise information about the chemical transformations occurring. The synthesis of these compounds provides highly valuable substrates for investigating the biogenesis of terpenoids. nih.gov
While specific research detailing a wide array of derivatives made directly from this compound is limited, the general reactivity of the menthone scaffold has been well-explored. For example, non-deuterated menthone has been used as a starting material for a series of novel derivatives, including those bearing pyrimidine and urea moieties. nih.gov Another synthetic route involves using a menthone-based chiral nitrone to create enantiopure isoxazolidine and isoxazoline derivatives via cycloaddition reactions. researchgate.net Applying these established synthetic methodologies to a deuterated starting material like this compound would predictably yield novel, specifically labeled derivatives suitable for advanced mechanistic and analytical studies.
| Deuterated Compound | Isotopic Label | Primary Application | Reference |
|---|---|---|---|
| Menthone Isotopomer | d₅-stereoisomer | Precursor for biogenetic studies in Mentha species | nih.govacs.org |
| Menthone Isotopomer | d₈-stereoisomer | Precursor for biogenetic studies in Mentha species | nih.govacs.org |
| Isomenthone Isotopomer | d₅-stereoisomer | Substrate for stereoselective analysis in biosynthetic pathways | nih.govacs.org |
| Isomenthone Isotopomer | d₈-stereoisomer | Substrate for stereoselective analysis in biosynthetic pathways | nih.govacs.org |
Exploration of Derivative Reactivity
The exploration of the reactivity of this compound and its derivatives is primarily focused on their use as probes to understand reaction mechanisms rather than discovering new transformations. The deuterium labels serve as silent tracers that allow for the monitoring of metabolic fate and the elucidation of reaction kinetics.
Metabolic and Biosynthetic Tracing: Deuterium-labeled monoterpenes are considered highly efficient tools for in vivo biogenetic studies in plants. acs.org Similar to studies using tritium-labeled menthone ([³H]-menthone), which traced the reduction of the ketone to the epimeric alcohols l-menthol and d-neomenthol in peppermint leaves, this compound can be used to follow metabolic pathways with high precision. researchgate.net The use of stable isotopes like deuterium avoids the complications of radioactive tracers and allows for analysis using techniques such as enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) to separate and identify labeled metabolites. nih.govacs.org Such studies are indispensable for understanding the stereoselectivity of biosynthetic processes. acs.org
Kinetic Isotope Effect (KIE) Studies: A primary application for deuterated compounds is in the study of the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. wikipedia.org Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly for the deuterated compound. wikipedia.org
Observing a primary KIE much larger than 1 provides strong evidence that the C-H bond is broken in the rate-limiting step of a reaction. wikipedia.org Conversely, a secondary KIE, where the C-H bond is not broken but is located near the reaction center, can provide information about changes in hybridization or the steric environment of the transition state. wikipedia.org For example, a secondary inverse KIE (kH/kD < 1) can indicate that a C-C bond formation is at least partially rate-limiting. acs.org By synthesizing this compound derivatives with deuterium atoms at specific locations, chemists can probe the mechanisms of reactions involving the menthone scaffold, such as elimination, addition, or rearrangement reactions. wikipedia.org
| Type of Study | Principle | Information Gained | Reference |
|---|---|---|---|
| Metabolic Tracing | Deuterium acts as a stable isotopic label, allowing the compound to be traced through biological systems using mass spectrometry. | Elucidation of biosynthetic pathways, identification of metabolic products, and understanding of enzyme stereoselectivity. | acs.orgresearchgate.net |
| Kinetic Isotope Effect (KIE) | The difference in reaction rates between a deuterated and non-deuterated compound is measured. | Identification of rate-determining steps in a reaction mechanism and characterization of transition state structures. | wikipedia.orgacs.org |
Computational and Theoretical Investigations of Menthone D3
Quantum Chemical Calculations for Structural and Spectroscopic Predictions
Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and spectroscopic properties of Menthone-d3. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for molecules the size of this compound. arxiv.orgnih.gov DFT is employed to perform geometry optimization, a process that locates the most stable three-dimensional arrangement of atoms by finding the minimum energy on the potential energy surface. stackexchange.comresearchgate.net
For the parent compound, menthone, studies have utilized DFT methods like B3LYP in conjunction with basis sets such as 6-311++G(d,p) and aug-cc-pVTZ to explore its conformational landscape. nih.govmpg.de These calculations have shown that the cyclohexane (B81311) ring in menthone adopts a chair configuration with both the isopropyl and methyl groups in equatorial positions to minimize steric hindrance. nih.govfrontiersin.org The primary degrees of freedom are the rotations of these two substituent groups. nih.govfrontiersin.org
By calculating the relaxed potential energy surface for the rotation of the isopropyl group, researchers have identified multiple stable conformers (rotamers) that lie close in energy. nih.govmpg.de For instance, three distinct conformers of menthone have been identified and characterized computationally, with their zero-point corrected energies falling within a narrow range of 3 kJ/mol. mpg.de These theoretical findings are crucial for interpreting experimental results, such as those from microwave spectroscopy. frontiersin.org The same theoretical approach is directly applicable to this compound to determine its preferred conformations and energy landscapes.
Table 1: Examples of DFT Methods Used in Menthone Conformational Analysis
| Method/Functional | Basis Set | Application |
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Potential Energy Surfaces |
| B3LYP | aug-cc-pVTZ | Geometry Optimization, Rotational Constants |
| M06-2X | 6-311++G(d,p) | Comparative Energy Calculations |
| B3LYP-D3BJ | def2tzvp | Analysis of Chiral Tag Complexes |
This table is generated based on computational studies performed on the non-deuterated analogue, menthone. nih.govmpg.deillinois.edu
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. osti.gov These methods, such as Møller-Plesset perturbation theory (e.g., MP2), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. nih.govucl.ac.uk
In studies of menthone, MP2 calculations with the 6-311++G(d,p) basis set have been used to refine the understanding of its conformational energies. nih.govmpg.de Interestingly, different high-level methods can sometimes yield slightly different predictions for the lowest-energy conformer. For example, while most DFT approaches predicted one conformer of menthone to be the most stable, MP2 calculations suggested a different conformer was lower in energy by a small margin (0.8 kJ/mol). mpg.defrontiersin.org This highlights the importance of using multiple theoretical approaches to gain a comprehensive understanding. Such high-accuracy calculations are invaluable for creating a reliable benchmark against which experimental and other computational results for this compound can be compared.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.
While specific MD studies focusing solely on isolated this compound are not prevalent, simulations have been conducted on its parent compound, menthone, to understand its interactions in complex systems. For example, molecular dynamics simulations were used to investigate how menthone, as a penetration enhancer, affects the molecular organization of stratum corneum lipids in the skin. nih.gov These simulations showed that menthone disorders the highly organized lipid structure, providing a molecular-level explanation for its observed effects. nih.gov Similar MD approaches could be used to model the dynamic behavior of this compound in various solvents or biological environments, providing insights into its diffusion, solvation, and binding dynamics.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR coupling constants, rotational constants)
A significant application of computational chemistry is the prediction of spectroscopic parameters that can be directly compared with experimental measurements. For this compound, the isotopic substitution of three hydrogen atoms with deuterium (B1214612) has a pronounced effect on its spectroscopic signature, which can be accurately modeled.
Rotational Constants: Rotational spectroscopy is a high-resolution technique that provides precise information about a molecule's structure and mass distribution through its moments of inertia, which are characterized by rotational constants (A, B, and C). sns.it Quantum chemical calculations (both DFT and ab initio) are used to predict the rotational constants for different conformers of a molecule. nih.gov
For menthone, extensive studies have compared theoretically calculated rotational constants with those obtained from broadband Fourier-transform microwave spectroscopy. nih.govfrontiersin.org This comparison allowed for the unambiguous assignment of three different menthone conformers in a molecular jet. mpg.defrontiersin.org The substitution of hydrogen with heavier deuterium atoms in this compound will alter its moments of inertia and, consequently, its rotational constants. These changes are precisely predictable using the same computational methods, making the combination of theoretical calculations and microwave spectroscopy a powerful tool for the structural elucidation of this compound.
Table 2: Comparison of Experimental and Calculated Rotational Constants (MHz) for Menthone Conformer A
| Constant | Experimental | B3LYP/aug-cc-pVTZ | MP2/6-311++G(d,p) |
| A | 1391.1302 | 1385.5 | 1383.8 |
| B | 1269.1911 | 1263.2 | 1262.2 |
| C | 947.2885 | 941.0 | 941.2 |
Data is for the non-deuterated menthone analogue. The table illustrates the typical agreement between experimental and computed values. nih.gov
NMR Coupling Constants: Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structure determination. Computational methods, particularly DFT, can predict NMR parameters like chemical shifts and spin-spin coupling constants (J-couplings). researchgate.netnih.gov For complex molecules like steroids, which share a cyclohexanone (B45756) ring with menthone, theoretical calculations of JH-H values have been crucial for resolving overlapping signals and confirming structures. mdpi.com
The calculation of various J-couplings (e.g., ¹JC-H, ²JC-H, ³JH-H) is highly sensitive to the molecule's conformation, including dihedral angles. researchgate.net For this compound, these predictive calculations are especially valuable. The replacement of protons with deuterium will specifically alter the NMR spectrum by removing certain ¹H signals and their associated H-H couplings, while potentially introducing smaller, observable D-H or C-D couplings. Theoretical predictions can model these changes accurately, aiding in the complete assignment of the this compound NMR spectrum.
Computational Analysis of Chiral Interactions
This compound is a chiral molecule, possessing two stereogenic centers. illinois.edu Computational methods are essential for understanding how its chirality influences its interactions with other chiral entities, a phenomenon known as chiral recognition.
Molecular docking and other simulation techniques are used to study the interactions between chiral molecules and biological receptors. For instance, simulations have been used to explore how different menthol (B31143) isomers interact with olfactory receptors, providing a molecular basis for their distinct perceived aromas. nih.gov
A powerful experimental technique that relies heavily on computational analysis is chiral tag rotational spectroscopy. In this method, a small chiral "tag" molecule is attached to menthone, forming a non-covalent complex. The geometry and identity of these diastereomeric complexes are determined by comparing experimental rotational spectra with the results of quantum chemical calculations, typically using DFT methods like B3LYP-D3BJ. illinois.edu This allows for the determination of enantiomeric excess. illinois.edu This same computational approach can be applied to this compound to analyze its chiral purity and study its non-covalent interactions with other chiral molecules.
Future Directions and Emerging Research Avenues for Menthone D3
Development of Novel and More Efficient Deuteration Methodologies
The synthesis of deuterated molecules is a cornerstone of their application. While methods for producing Menthone-d3 exist, future research is focused on developing more efficient, selective, and sustainable deuteration techniques. Current research in the broader field of organic chemistry points toward several promising avenues.
Recent advances include organocatalytic approaches for deuterium (B1214612) labeling. researchgate.net For instance, N-heterocyclic carbene (NHC) organocatalysis has been shown to be effective for the formyl-selective deuteration of aldehydes using deuterium oxide (D2O) as an inexpensive and green deuterium source. researchgate.net This type of methodology, which avoids heavy metal catalysts, could be adapted for ketones like menthone, offering a more environmentally friendly synthesis route. europa.eu Another area of development is the use of transition-metal catalysis. Methods utilizing manganese or palladium catalysts for hydrogen isotope exchange (HIE) are being optimized for greater efficiency and regioselectivity. chemistryviews.orgthieme-connect.com For example, a manganese-catalyzed ortho-selective deuteration of aromatic amidines using D2O has been developed, showcasing high yields and regioselectivity via a five-membered cyclic transition state. chemistryviews.org Similarly, palladium-catalyzed HIE reactions are being refined to deuterate a wider range of organic compounds. thieme-connect.com
Future efforts will likely focus on adapting these cutting-edge methods to the specific structure of menthone, aiming to achieve high deuterium incorporation with minimal side products and under milder reaction conditions. The development of biocatalytic routes, potentially using engineered enzymes, also represents a novel frontier for the green synthesis of deuterated compounds like this compound. researchgate.net
| Deuteration Method | Catalyst/Reagent | Deuterium Source | Potential Advantage for this compound Synthesis |
| Organocatalysis | N-Heterocyclic Carbene (NHC) | D2O | Green chemistry approach, avoids heavy metals. researchgate.neteuropa.eu |
| Manganese Catalysis | Mn(CO)5Br | D2O | High regioselectivity and yields. chemistryviews.org |
| Palladium Catalysis | Palladium complexes | D2O | Applicable to a broad range of substrates. thieme-connect.com |
| Biocatalysis | Engineered Enzymes (e.g., ω-transaminase) | Deuterated donors | High stereoselectivity and mild reaction conditions. researchgate.net |
Exploration of this compound in Advanced Analytical Platforms (e.g., Imaging Mass Spectrometry)
Advanced analytical platforms are increasingly crucial for understanding complex biological and chemical systems. This compound is well-suited for use as an internal standard in these sophisticated analytical techniques, ensuring accuracy and reproducibility.
Imaging Mass Spectrometry (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections, peptides, or other materials. cost.euwikipedia.org In MSI, the use of a stable isotope-labeled standard is critical for accurate quantification, as it helps to correct for variations in ionization efficiency across different regions of the sample. nih.gov While MSI has been used to map the distribution of various drugs and metabolites, the application with deuterated flavor compounds like this compound is an emerging area. cost.eunih.gov Future research could involve using this compound to precisely quantify the distribution of menthone in agricultural products, food science studies, or environmental samples.
Furthermore, multidimensional gas chromatography (MDGC) coupled with mass spectrometry (MDGC-MS) is another platform where this compound can be invaluable. researchgate.net This technique provides enhanced separation for complex volatile mixtures. In the analysis of essential oils or flavor profiles, this compound would serve as an ideal internal standard for the precise quantification of native menthone, as demonstrated by similar isotope-dilution methods for menthol (B31143) and nicotine. researchgate.netnih.gov
| Analytical Platform | Role of this compound | Potential Research Application |
| Imaging Mass Spectrometry (MSI) | Internal Standard for Quantification | Mapping menthone distribution in plant tissues or food products. wikipedia.orgnih.gov |
| Multidimensional Gas Chromatography (MDGC-MS) | Internal Standard for Quantification | Precise analysis of menthone content in complex essential oils and flavorings. researchgate.net |
| Isotope-Dilution GC-MS | Internal Standard for Quantification | High-throughput analysis of menthone in various consumer products. nih.gov |
Integration of this compound in Multi-Omics Research (excluding clinical metabolomics/pharmacokinetics)
Multi-omics research integrates data from various molecular levels (genomics, transcriptomics, proteomics, metabolomics) to provide a holistic understanding of a biological system. caimed.denih.gov While clinical applications are excluded here, the use of this compound has significant potential in fundamental biology, agricultural science, and environmental science multi-omics studies.
In metabolomics, which is the large-scale study of small molecules within cells, tissues, or organisms, accurate quantification is essential. shoko-sc.co.jp Stable isotope-labeled internal standards are the gold standard for achieving this accuracy. shoko-sc.co.jp this compound can be used as an internal standard in non-clinical metabolomics studies to accurately track changes in menthone levels in response to genetic or environmental perturbations. For example, in plant biology, researchers could study the metabolic pathways involved in terpene synthesis by using this compound to precisely measure menthone production in different plant varieties or under various growth conditions. rutgers.eduresearchgate.net
In environmental science, multi-omics approaches are used to understand how organisms respond to pollutants or changing environmental conditions. Menthone is a naturally occurring compound, and tracking its fate and impact in ecosystems could be one component of such studies. This compound would enable accurate quantification in complex environmental matrices like soil or water. The integration of this quantitative metabolomic data with proteomic and transcriptomic data could reveal the molecular mechanisms by which organisms metabolize or respond to such terpenes. caimed.de
Advanced Computational Modeling of this compound Reactivity and Interactions
Computational chemistry provides powerful tools to investigate molecular properties and predict reactivity. frontiersin.org Future research will undoubtedly leverage advanced computational modeling to understand the subtle but significant effects of isotopic substitution in this compound.
Density Functional Theory (DFT) and molecular dynamics (MD) simulations are key techniques used to study molecules like menthone. mdpi.comnih.gov Researchers have used DFT to investigate the molecular interactions and stability of menthol and related compounds. mdpi.comsciforum.net MD simulations have been employed to model the binding of menthol-based substrates within enzyme active sites. nih.govsci-hub.se These same computational methods can be applied to this compound.
A key area of investigation would be the computational modeling of the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to different reaction rates when this bond is broken in the rate-determining step of a reaction. informaticsjournals.co.in Competition experiments using deuterated compounds have been used to measure KIE values experimentally. acs.org Computational modeling can predict these KIEs, providing deep mechanistic insight into reaction pathways involving menthone. Furthermore, the vibrational frequencies of this compound will differ from those of unlabeled menthone. These can be precisely calculated using quantum chemical methods and correlated with experimental spectroscopic data (e.g., IR and Raman). researchgate.net This allows for a detailed understanding of the molecule's conformational landscape and intermolecular interactions.
| Computational Method | Focus of Study for this compound | Anticipated Insight |
| Density Functional Theory (DFT) | Calculation of vibrational frequencies, bond energies, and reaction transition states. frontiersin.orgmdpi.com | Prediction of spectroscopic differences (IR, Raman) and kinetic isotope effects (KIE). acs.org |
| Molecular Dynamics (MD) | Simulation of this compound within enzyme active sites or in solution. nih.govsci-hub.se | Understanding how deuteration affects binding affinity, conformation, and interactions with biological macromolecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving this compound. | Detailed mechanistic understanding of catalysis and the origins of stereoselectivity. |
Potential for this compound in Isotope-Edited Spectroscopic Techniques
Isotope-edited spectroscopy is a powerful method for obtaining site-specific information about molecular structure and dynamics. nih.gov While commonly associated with 13C and 15N labeling in protein NMR, the principles can be extended to deuterium labeling in other spectroscopic techniques.
In infrared (IR) spectroscopy, the substitution of hydrogen with deuterium causes a significant shift in the frequency of C-H stretching and bending vibrations. This shift can be used to "edit" the IR spectrum, allowing specific vibrational modes to be isolated and studied without interference from other overlapping peaks. nih.gov For this compound, the deuteration at the methyl group attached to the isopropyl moiety and at the C6 position would create unique signals in the IR spectrum. alentris.org This could be used to study site-specific interactions, such as hydrogen bonding or solvent effects, at these positions within complex environments.
In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling is often used to simplify complex ¹H NMR spectra. Replacing protons with deuterium atoms removes their corresponding signals and simplifies the coupling patterns of neighboring protons. This can be a powerful tool for structure elucidation and conformational analysis of complex natural products. While Menthone's structure is well-known, this compound could serve as a probe in studies of its interactions with other molecules, such as binding to receptors or enzymes, where spectral simplification could help to identify the specific parts of the molecule involved in the interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
